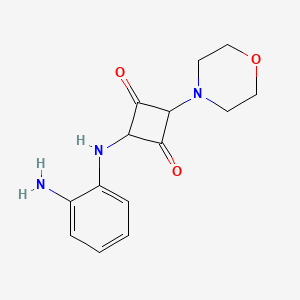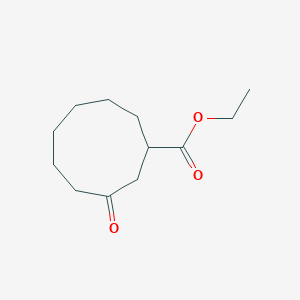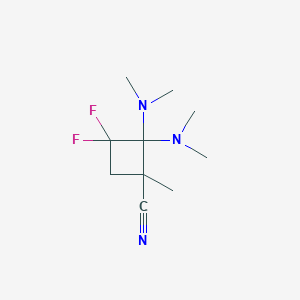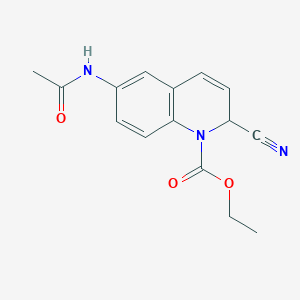![molecular formula C9H7ClN2O B15164202 [(2-Cyanophenyl)methyl]carbamyl chloride CAS No. 143875-94-9](/img/structure/B15164202.png)
[(2-Cyanophenyl)methyl]carbamyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2-Cyanophenyl)methyl]carbamyl chloride is an organic compound with the molecular formula C9H7ClN2O It is a derivative of carbamoyl chloride, featuring a cyanophenyl group attached to the carbamyl chloride moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Cyanophenyl)methyl]carbamyl chloride typically involves the reaction of (2-cyanophenyl)methanol with phosgene (COCl2) or thionyl chloride (SOCl2) under controlled conditions. The reaction proceeds as follows:
-
Using Phosgene
Reactants: (2-cyanophenyl)methanol and phosgene.
Conditions: The reaction is carried out in an inert solvent such as dichloromethane at low temperatures (0-5°C) to prevent decomposition.
Procedure: Phosgene is slowly added to a solution of (2-cyanophenyl)methanol in dichloromethane, followed by stirring until the reaction is complete.
-
Using Thionyl Chloride
Reactants: (2-cyanophenyl)methanol and thionyl chloride.
Conditions: The reaction is conducted at room temperature.
Procedure: Thionyl chloride is added dropwise to (2-cyanophenyl)methanol, and the mixture is stirred until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures precise control over reaction conditions, leading to higher yields and purity.
化学反应分析
Types of Reactions
[(2-Cyanophenyl)methyl]carbamyl chloride undergoes various chemical reactions, including:
-
Nucleophilic Substitution
Reagents: Amines, alcohols, and thiols.
Conditions: Typically carried out in an inert solvent like dichloromethane or tetrahydrofuran at room temperature.
Products: Substituted carbamates or thiocarbamates.
-
Hydrolysis
Reagents: Water or aqueous base.
Conditions: Room temperature or slightly elevated temperatures.
Products: (2-Cyanophenyl)methylamine and carbon dioxide.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4).
Conditions: Anhydrous conditions in an inert solvent.
Products: (2-Cyanophenyl)methylamine.
科学研究应用
[(2-Cyanophenyl)methyl]carbamyl chloride has several applications in scientific research:
-
Chemistry
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the preparation of carbamate derivatives.
-
Biology
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
-
Medicine
- Explored for its potential use in drug development.
- Evaluated for its pharmacological properties.
-
Industry
- Utilized in the production of specialty chemicals.
- Applied in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of [(2-Cyanophenyl)methyl]carbamyl chloride involves its reactivity as an electrophile. The compound can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted carbamates or thiocarbamates. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
相似化合物的比较
[(2-Cyanophenyl)methyl]carbamyl chloride can be compared with other carbamoyl chlorides and cyanophenyl derivatives:
-
Carbamoyl Chlorides
Similar Compounds: N,N-Dimethylcarbamoyl chloride, N-Phenylcarbamoyl chloride.
-
Cyanophenyl Derivatives
Similar Compounds: (2-Cyanophenyl)methanol, (2-Cyanophenyl)methylamine.
Comparison: The presence of the carbamoyl chloride group in this compound enhances its electrophilic properties, making it a versatile intermediate in organic synthesis.
属性
CAS 编号 |
143875-94-9 |
|---|---|
分子式 |
C9H7ClN2O |
分子量 |
194.62 g/mol |
IUPAC 名称 |
N-[(2-cyanophenyl)methyl]carbamoyl chloride |
InChI |
InChI=1S/C9H7ClN2O/c10-9(13)12-6-8-4-2-1-3-7(8)5-11/h1-4H,6H2,(H,12,13) |
InChI 键 |
KMAJBLKALUFVOW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CNC(=O)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


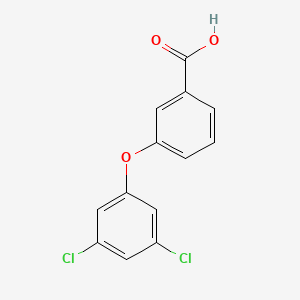
![3,3',5'-Tris[(2-hydroxyphenyl)methyl][1,1'-biphenyl]-2,4'-diol](/img/structure/B15164123.png)
![3-Methyl-1-[2,4,6-tri(propan-2-yl)cyclohexyl]phospholane](/img/structure/B15164127.png)
![7-Borabicyclo[4.1.0]hepta-1,3,5-trien-7-yl](/img/structure/B15164134.png)
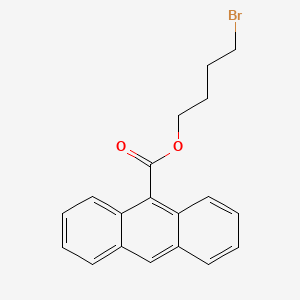

![(4S,5S)-4,5-Bis[(hexadecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B15164142.png)
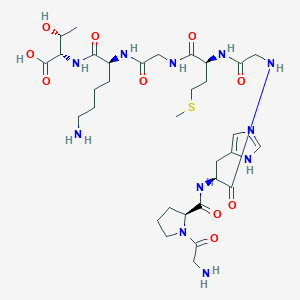
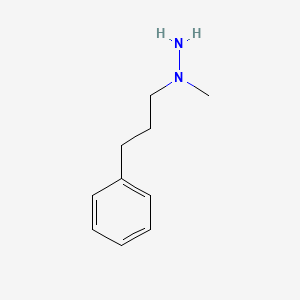
![(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenoxy)acetyl chloride](/img/structure/B15164168.png)
